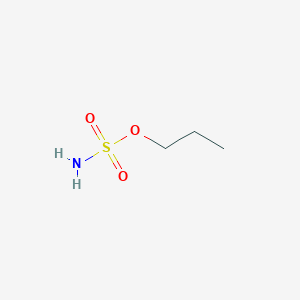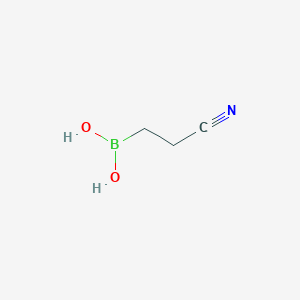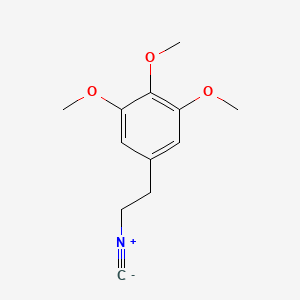
2,2-Difluoro-2-(4-hydroxy-3-nitrophenyl)acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2-Difluoro-2-(4-hydroxy-3-nitrophenyl)acetic acid: is an organic compound with the molecular formula C8H5F2NO4 It is characterized by the presence of a difluoroacetic acid moiety attached to a phenyl ring substituted with hydroxyl and nitro groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
Industrial Production Methods: Industrial production of this compound may involve large-scale nitration and halogenation processes, utilizing robust reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments is crucial to optimize the production process .
Analyse Chemischer Reaktionen
Types of Reactions: 2,2-Difluoro-2-(4-hydroxy-3-nitrophenyl)acetic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The difluoroacetic acid moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or iron powder (Fe) in acidic conditions are often used.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions, often under basic conditions.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted acetic acid derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, 2,2-Difluoro-2-(4-hydroxy-3-nitrophenyl)acetic acid is used as a building block for the synthesis of more complex molecules. Its unique functional groups allow for diverse chemical modifications .
Biology: In biological research, this compound can be used to study enzyme interactions and metabolic pathways due to its structural similarity to naturally occurring molecules .
Industry: In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials, including polymers and advanced materials .
Wirkmechanismus
The mechanism of action of 2,2-Difluoro-2-(4-hydroxy-3-nitrophenyl)acetic acid involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl and nitro groups can form hydrogen bonds and electrostatic interactions with active sites of enzymes, influencing their activity. The difluoroacetic acid moiety can also participate in various biochemical pathways, potentially inhibiting or activating specific enzymes .
Vergleich Mit ähnlichen Verbindungen
2-Nitrophenylacetic acid: Similar in structure but lacks the difluoro groups, making it less reactive in certain chemical reactions.
4-Hydroxy-3-nitrophenylacetic acid: Similar but without the difluoroacetic acid moiety, affecting its chemical properties and reactivity.
Uniqueness: 2,2-Difluoro-2-(4-hydroxy-3-nitrophenyl)acetic acid is unique due to the presence of both difluoro and nitro groups, which confer distinct chemical reactivity and potential for diverse applications in research and industry .
Eigenschaften
Molekularformel |
C8H5F2NO5 |
|---|---|
Molekulargewicht |
233.13 g/mol |
IUPAC-Name |
2,2-difluoro-2-(4-hydroxy-3-nitrophenyl)acetic acid |
InChI |
InChI=1S/C8H5F2NO5/c9-8(10,7(13)14)4-1-2-6(12)5(3-4)11(15)16/h1-3,12H,(H,13,14) |
InChI-Schlüssel |
ORQGSXSTUILQRM-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1C(C(=O)O)(F)F)[N+](=O)[O-])O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Methyl 2-{[(tert-butoxy)carbonyl]amino}-2-(1-hydroxycyclohexyl)acetate](/img/structure/B13586601.png)





![5H,6H,7H,8H,9H-pyrido[2,3-c]azepin-9-one](/img/structure/B13586634.png)
![1-[(3-Methyl-2-nitrophenyl)methyl]piperazine](/img/structure/B13586649.png)

![1-[(Pyrrolidin-1-yl)methyl]cyclobutan-1-aminedihydrochloride](/img/structure/B13586660.png)
![2-Fluoro-3-[3-(trifluoromethyl)phenyl]bicyclo[1.1.1]pentane-1-carboxylicacid](/img/structure/B13586676.png)
![N-(4-{2-[(4-chloro-3-fluorophenyl)amino]-1,3-thiazol-4-yl}phenyl)methanesulfonamide](/img/structure/B13586678.png)


